molecular formula C14H17FN4O2S B2695319 1-((2-fluorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 2097929-47-8

1-((2-fluorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2695319
CAS No.: 2097929-47-8
M. Wt: 324.37
InChI Key: IRWCTTBRRPKVDR-UHFFFAOYSA-N
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Description

1-((2-fluorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a 1H-1,2,3-triazole moiety and a 2-fluorobenzylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-fluorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multiple steps:

    Formation of the 1H-1,2,3-triazole ring: This can be achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. The reaction involves an alkyne and an azide to form the triazole ring.

    Introduction of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions or reductive amination.

    Attachment of the 2-fluorobenzylsulfonyl group: This step typically involves sulfonylation reactions where the piperidine nitrogen is reacted with a sulfonyl chloride derivative of 2-fluorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-((2-fluorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the triazole or piperidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

1-((2-fluorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-((2-fluorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-((2-chlorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
  • 1-((2-methylbenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
  • 1-((2-bromobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Uniqueness

1-((2-fluorobenzyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity, stability, and interaction with biological targets. The presence of the triazole ring also adds to its uniqueness, providing additional sites for chemical modification and potential biological activity.

Properties

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-4-(triazol-1-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O2S/c15-14-4-2-1-3-12(14)11-22(20,21)18-8-5-13(6-9-18)19-10-7-16-17-19/h1-4,7,10,13H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWCTTBRRPKVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)S(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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